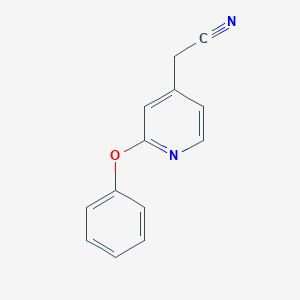

![molecular formula C16H9N5S B2355478 4-(3-フェニル-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル)ベンゾニトリル CAS No. 847758-82-1](/img/structure/B2355478.png)

4-(3-フェニル-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have profound importance in drug design, discovery, and development .

Synthesis Analysis

4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of the fused ring system of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .

Molecular Structure Analysis

The structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

科学的研究の応用

抗がん活性

この化合物は、乳がん細胞株に対する細胞毒性研究で有望な結果を示しました。 この化合物をベースとした誘導体は、MDA-MB-231細胞とMCF-7細胞に対して強力なIC50値を示し、抗がん剤としての可能性を示唆しています .

抗菌活性

トリアゾロチアジアジン誘導体は、抗菌作用を含む多様な薬理作用を持っています。 これらの誘導体は、さまざまな細菌株に対する有効性が評価されています .

抗けいれん活性

一部の誘導体は、顕著な抗けいれん活性を示しており、特に1つの化合物は、薬理学的評価で有望なED50値と保護指数(PI)を示しています .

抗菌および抗マイコバクテリア活性

この化学構造に関連するいくつかの化合物は、さまざまな濃度で著しい抗菌および抗マイコバクテリア活性を示しており、細菌や結核菌によって引き起こされる感染症の治療における可能性を強調しています .

酵素阻害

将来の方向性

The future directions for these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . In silico pharmacokinetic and molecular modeling studies have also been summarized , which could guide future research in this area.

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to affect various pathways related to their targets, leading to their diverse pharmacological effects .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various pharmacological effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

生化学分析

Biochemical Properties

The compound 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile has been found to interact with the enzyme heparanase . Heparanase is an endoglycosidase that cleaves heparan sulfate (HS) side chains of proteoglycans . The interaction of this compound with heparanase inhibits the enzymatic activity of heparanase .

Cellular Effects

The inhibition of heparanase by 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile impacts various cellular processes. Heparanase plays a role in the degradation of the extracellular matrix, which is crucial for cell migration and invasion . Therefore, the inhibition of heparanase by this compound can suppress the migration and invasion of certain cancer cells .

Molecular Mechanism

The molecular mechanism of action of 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile involves the inhibition of heparanase enzymatic activity . This compound binds to heparanase, preventing it from cleaving heparan sulfate chains . This inhibits the release of heparan sulfate degradation fragments from the extracellular matrix .

Temporal Effects in Laboratory Settings

The effects of 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile on heparanase activity and cellular processes have been observed in laboratory settings

特性

IUPAC Name |

4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAACVSLGKACTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)

![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)

![5-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2355411.png)

![2-[1-(2-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2355413.png)

![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)